N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(4-(trifluoromethyl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C17H16F3N3O3S and its molecular weight is 399.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(4-(trifluoromethyl)phenyl)acetamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into the synthesis, biological evaluations, and mechanisms of action of this compound based on available research.
1. Chemical Structure and Properties
The compound features a unique structure characterized by a benzo[c][1,2,5]thiadiazole moiety linked to an acetamide functional group. Its molecular formula is C17H16N6O3S with a molecular weight of 384.4 g/mol. The presence of trifluoromethyl and dimethyl dioxido groups contributes to its chemical reactivity and biological properties.
2. Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways. Key steps include:
- Formation of the thiadiazole ring.
- Introduction of the acetamide group.
- Functionalization with trifluoromethyl groups.
These synthetic routes are crucial for achieving high yields and purity in the final product .
3.1 Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study highlighted that derivatives containing a thiadiazole nucleus showed promising results against various cancer cell lines:
Compound Type | IC50 (µM) | Cancer Cell Lines |
---|---|---|
Thiadiazole Derivatives | 0.3 - 7.26 | DU145, MCF7, PaCa2 |
Standard Drug (Pemetrexed) | 7.26 | - |
The mechanism involves inhibition of thymidylate synthase (TS), which is crucial for DNA synthesis in cancer cells .
3.2 Antimicrobial Activity
The compound also demonstrates antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) studies suggest that modifications at specific positions enhance antibacterial potency:
Modification | Activity Level |
---|---|
Benzyl or substituted benzyl moieties | Increased antibacterial activity |
Electron-withdrawing groups | Enhanced cytotoxicity |
This antimicrobial potential is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in nucleic acid synthesis.
- Disruption of Membrane Integrity : Similar compounds have been shown to compromise bacterial membranes.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
5. Case Studies
Several case studies have evaluated the biological effects of thiadiazole derivatives:
- Case Study 1 : A derivative displayed IC50 values ranging from 0.3 µM against pancreatic cancer cell lines.
"Compounds with electron-withdrawing groups at C-terminal increased activity by inducing cell death" .
- Case Study 2 : Another study reported significant inhibition of E. coli growth with derivatives showing up to 90% inhibition at specific concentrations.
Eigenschaften
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-2-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O3S/c1-22-14-8-7-13(10-15(14)23(2)27(22,25)26)21-16(24)9-11-3-5-12(6-4-11)17(18,19)20/h3-8,10H,9H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWUJENNGAUDRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)CC3=CC=C(C=C3)C(F)(F)F)N(S1(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.